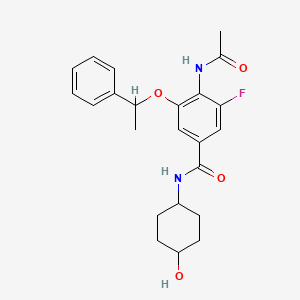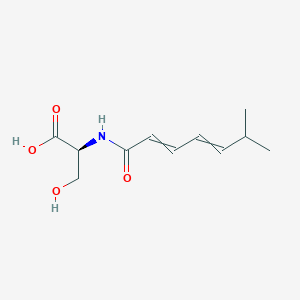
N-(6-Methylhepta-2,4-dienoyl)-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Methylhepta-2,4-dienoyl)-L-serine: is a synthetic compound characterized by its unique structure, which includes a serine amino acid linked to a 6-methylhepta-2,4-dienoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Methylhepta-2,4-dienoyl)-L-serine typically involves the following steps:
Starting Materials: The synthesis begins with L-serine and 6-methylhepta-2,4-dienoic acid.
Coupling Reaction: The carboxyl group of 6-methylhepta-2,4-dienoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Formation of Amide Bond: The activated carboxyl group reacts with the amino group of L-serine to form the amide bond, resulting in this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(6-Methylhepta-2,4-dienoyl)-L-serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophilic reagents such as halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(6-Methylhepta-2,4-dienoyl)-L-serine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(6-Methylhepta-2,4-dienoyl)-L-serine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(6-Methylhepta-2,4-dienoyl)-L-alanine
- N-(6-Methylhepta-2,4-dienoyl)-L-glycine
- N-(6-Methylhepta-2,4-dienoyl)-L-valine
Comparison: N-(6-Methylhepta-2,4-dienoyl)-L-serine is unique due to the presence of the serine amino acid, which imparts specific properties such as increased solubility and potential for hydrogen bonding. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
652990-44-8 |
|---|---|
Molecular Formula |
C11H17NO4 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(2S)-3-hydroxy-2-(6-methylhepta-2,4-dienoylamino)propanoic acid |
InChI |
InChI=1S/C11H17NO4/c1-8(2)5-3-4-6-10(14)12-9(7-13)11(15)16/h3-6,8-9,13H,7H2,1-2H3,(H,12,14)(H,15,16)/t9-/m0/s1 |
InChI Key |
IXDZBJKMGCNYBP-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)C=CC=CC(=O)N[C@@H](CO)C(=O)O |
Canonical SMILES |
CC(C)C=CC=CC(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



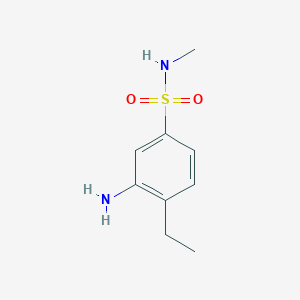
![4-[1-benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]phenol](/img/structure/B12518430.png)

![2-Chloro-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one](/img/structure/B12518444.png)
![3-(1-Phenylethenyl)-1,2,5-trioxaspiro[5.5]undecan-9-one](/img/structure/B12518445.png)
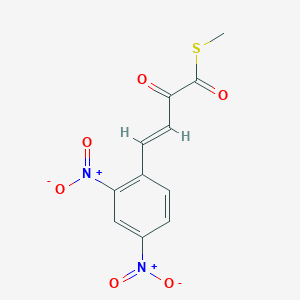
![N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12518449.png)
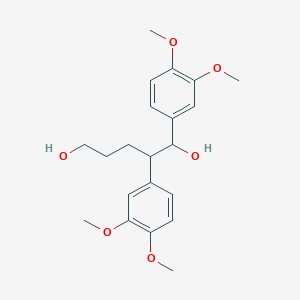
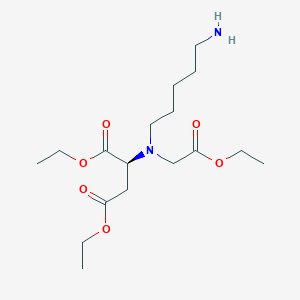
![11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B12518485.png)

![6-[2-(2-chloro-6-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12518500.png)
